聚(3-癸氧基噻吩-2,5-二基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Poly(3-decyloxythiophene-2,5-diyl): An Overview Poly(3-decyloxythiophene-2,5-diyl) (P3DOT) is a conjugated polymer that has been extensively studied in the field of organic electronics. It is a type of polythiophene, which is a class of polymers that have a repeating unit of thiophene. P3DOT is of particular interest due to its unique properties, such as its high conductivity and optical absorption in the visible region of the spectrum. Synthesis Method The synthesis of P3DOT involves the polymerization of 3-decyloxythiophene monomers. The polymerization can be carried out using various methods, such as oxidative polymerization, electrochemical polymerization, and chemical vapor deposition. The oxidative polymerization method is the most commonly used method for the synthesis of P3DOT. This method involves the use of an oxidizing agent, such as ferric chloride or iodine, to initiate the polymerization reaction. The resulting polymer is a dark-colored powder that can be easily dissolved in organic solvents. Scientific Research Applications P3DOT has been extensively studied for its potential applications in organic electronics, such as in the development of organic solar cells, light-emitting diodes, and field-effect transistors. It has also been investigated for its use in biomedical applications, such as in drug delivery and tissue engineering. P3DOT has been shown to have good biocompatibility and can be easily functionalized with various biomolecules, making it a promising material for biomedical applications. Mechanism of Action The mechanism of action of P3DOT is based on its ability to conduct electricity. When P3DOT is exposed to light, it absorbs photons and generates excitons, which are electron-hole pairs. These excitons can be dissociated into free charge carriers, which can move through the polymer chain and contribute to the conductivity of the material. The conductivity of P3DOT can be increased by doping the polymer with electron acceptors, such as iodine or tetracyanoethylene. Biochemical and Physiological Effects P3DOT has been shown to have good biocompatibility and can be easily functionalized with various biomolecules. It has been used as a platform for the development of biosensors and drug delivery systems. P3DOT has also been investigated for its potential use in tissue engineering, due to its ability to support cell growth and proliferation. Advantages and Limitations for Lab Experiments One of the main advantages of P3DOT is its high conductivity, which makes it a promising material for use in organic electronics. It is also a relatively cheap and easy to synthesize material. However, P3DOT has some limitations for lab experiments, such as its poor solubility in water and its tendency to aggregate, which can affect its optical and electrical properties. Future Directions There are several future directions for the research on P3DOT. One direction is the development of new synthesis methods that can improve the solubility and stability of the polymer. Another direction is the investigation of P3DOT for its potential use in energy storage devices, such as supercapacitors. P3DOT can also be further explored for its use in biomedical applications, such as in the development of implantable devices and biosensors. Conclusion In conclusion, P3DOT is a promising material for use in organic electronics and biomedical applications. Its unique properties, such as its high conductivity and optical absorption in the visible region of the spectrum, make it a valuable material for research. Further research is needed to explore its potential applications and to develop new synthesis methods that can improve its properties.

科学研究应用

离子选择电极中的固体接触层

一类新型的用聚(3-辛基噻吩-2,5-二基)改性的碳纳米材料用于离子选择电极中的固体接触层 {svg_1}. 该改性显著提高了材料的疏水性,聚合物改性碳纳米纤维/纳米管纳米复合材料的接触角最大(175°) {svg_2}.

可充电电池电极

聚(3-辛基噻吩-2,5-二基)已被用于开发可充电电池电极 {svg_3}. 该聚合物具有导电性,使其成为此类应用的绝佳选择 {svg_4}.

电致变色器件

该聚合物已被用于电致变色器件 {svg_5}. 这些器件可以改变其光学特性(例如颜色)以响应电荷 {svg_6}.

化学和光学传感器

聚(3-辛基噻吩-2,5-二基)的导电和光学特性使其适用于化学和光学传感器 {svg_7}. 这些传感器可以检测其环境的变化,并相应地产生电信号 {svg_8}.

发光二极管 (LED)

聚(3-辛基噻吩-2,5-二基)已被用于制造发光二极管 {svg_9}. 用这种聚合物制成的 LED 比传统 LED 效率更高 {svg_10}.

微电放大器

该聚合物已被用于制造微电放大器 {svg_11}. 这些器件放大电信号,使其更强,更容易检测 {svg_12}.

场效应晶体管

聚(3-辛基噻吩-2,5-二基)已被用于制造场效应晶体管 {svg_13}. 这些器件可以控制器件的电气行为,使其成为许多电子器件中必不可少的组件 {svg_14}.

非线性光学材料

该聚合物已被用于制造非线性光学材料 {svg_15}. 这些材料的光学特性会根据照射到它们的光的强度而变化 {svg_16}.

作用机制

Target of Action

Poly(3-decyloxythiophene-2,5-diyl) (P3DOT) is a regioregular conducting polymer . Its primary targets are electronic devices, specifically organic photovoltaic cells and electrochemical devices . It interacts with these devices to enhance their performance by improving their electrical and optical properties .

Mode of Action

P3DOT interacts with its targets by forming an absorption spectrum in the red and infrared regions . This property allows it to be used as a donor material in electrochemical devices . It has a small band gap, which is beneficial for its use in these applications .

Biochemical Pathways

It contributes to the generation of electricity from sunlight in photovoltaic cells .

Pharmacokinetics

Its solubility in most organic solvents is a key property that affects its usability and performance .

Result of Action

The result of P3DOT’s action is the enhanced performance of electronic devices. For example, it can improve the power conversion efficiency of polymeric solar cells and bulk heterojunction-based solar cells .

Action Environment

The action of P3DOT can be influenced by environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its performance in electronic devices . Additionally, its fluorescence properties, with an excitation at 350 nm and emission at 427 nm in tetrahydrofuran (THF), can be influenced by the surrounding environment .

安全和危害

未来方向

属性

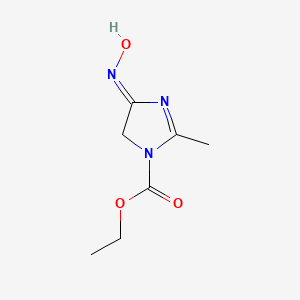

| { "Design of the Synthesis Pathway": "The synthesis of Poly(3-decyloxythiophene-2,5-diyl) can be achieved through the polymerization of 3-decyloxythiophene monomers using a suitable oxidant.", "Starting Materials": [ "3-decyloxythiophene", "oxidant (e.g. FeCl3, Fe(ClO4)3, or CuCl2)", "solvent (e.g. chloroform, dichloromethane, or tetrahydrofuran)", "deionized water" ], "Reaction": [ "Dissolve 3-decyloxythiophene monomers in a suitable solvent (e.g. chloroform, dichloromethane, or tetrahydrofuran) to form a homogeneous solution.", "Add the oxidant (e.g. FeCl3, Fe(ClO4)3, or CuCl2) to the solution and stir the mixture for a few hours at room temperature to initiate the polymerization reaction.", "After the reaction is complete, precipitate the polymer by adding the solution to deionized water.", "Collect the precipitated polymer by filtration and wash it with deionized water and a suitable solvent (e.g. methanol or ethanol) to remove any impurities.", "Dry the polymer under vacuum to obtain Poly(3-decyloxythiophene-2,5-diyl) as a dark-colored powder." ] } | |

| 150678-86-7 | |

分子式 |

(C14H22OS)n |

分子量 |

0 |

同义词 |

Poly(3-decyloxythiophene-2,5-diyl) |

产品来源 |

United States |

Q1: How does the alkoxy side chain in P3DOT contribute to its effectiveness in organic solar cells?

A1: The alkoxy side chain in P3DOT plays a crucial role in enhancing its performance in organic solar cells. [] Unlike alkyl substituents, alkoxy side chains effectively lower the band gap of the polymer. [] This lower band gap allows P3DOT to absorb a wider range of wavelengths in the solar spectrum, leading to improved light harvesting. Additionally, the alkoxy side chain promotes efficient charge transfer to electron acceptors like PCBM ((6,6)-phenyl C(61)-butyric acid methyl ester). [] This efficient charge transfer is vital for generating electricity within the solar cell.

Q2: What are the advantages of using P3DOT in bulk heterojunction photovoltaic devices?

A2: P3DOT exhibits several advantageous properties for use in bulk heterojunction photovoltaic devices. First, its good solubility in common organic solvents facilitates the fabrication of high-quality thin films, which are essential for efficient device performance. [] Second, its electrochemical and photophysical properties, including a suitable band gap of 1.64 eV, make it well-suited for charge transfer and light absorption in solar cell applications. [] While the initial power conversion efficiency achieved with P3DOT-based devices was lower than its copolymer counterparts in the study, further research and optimization of device parameters could potentially improve its performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。